molecular formula C12H11BrN2O B2595689 5-bromo-1H-indole-3-carbaldehyde O-allyloxime CAS No. 866155-76-2

5-bromo-1H-indole-3-carbaldehyde O-allyloxime

Cat. No.: B2595689
CAS No.: 866155-76-2
M. Wt: 279.137
InChI Key: KRUIVAMDACDYDM-OVCLIPMQSA-N
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Description

5-Bromo-1H-indole-3-carbaldehyde O-allyloxime is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, in particular, combines the indole core with a bromine atom and an O-allyloxime group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-indole-3-carbaldehyde O-allyloxime typically involves the following steps:

    Bromination: The starting material, indole-3-carbaldehyde, undergoes bromination to introduce a bromine atom at the 5-position.

    Formation of O-allyloxime: The brominated product is then reacted with hydroxylamine-O-allyl ether under basic conditions to form the O-allyloxime derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-indole-3-carbaldehyde O-allyloxime can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine or sodium hydride.

Major Products Formed

    Oxidation: 5-Bromo-1H-indole-3-carboxylic acid.

    Reduction: 5-Bromo-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-bromo-1H-indole-3-carbaldehyde O-allyloxime involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1H-indole-3-carbaldehyde O-allyloxime is unique due to the presence of both the bromine atom and the O-allyloxime group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Properties

IUPAC Name

(E)-1-(5-bromo-1H-indol-3-yl)-N-prop-2-enoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-2-5-16-15-8-9-7-14-12-4-3-10(13)6-11(9)12/h2-4,6-8,14H,1,5H2/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUIVAMDACDYDM-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCON=CC1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO/N=C/C1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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